methyl 4-[(phenoxyacetyl)amino]benzoate
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Overview
Description
Methyl 4-[(phenoxyacetyl)amino]benzoate is an organic compound with the molecular formula C16H15NO4 It is a derivative of benzoic acid and is characterized by the presence of a phenoxyacetyl group attached to the amino group of the benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(phenoxyacetyl)amino]benzoate typically involves the reaction of methyl 4-aminobenzoate with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
Methyl 4-aminobenzoate+Phenoxyacetyl chloride→Methyl 4-[(phenoxyacetyl)amino]benzoate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(phenoxyacetyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The phenoxyacetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Acyl chlorides and anhydrides are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Methyl 4-[(phenoxyacetyl)amino]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-[(phenoxyacetyl)amino]benzoate involves its interaction with specific molecular targets. The phenoxyacetyl group can interact with enzymes and proteins, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobenzoate: A precursor in the synthesis of methyl 4-[(phenoxyacetyl)amino]benzoate.
Phenoxyacetic acid: Shares the phenoxyacetyl moiety.
Methyl 2-[(phenoxyacetyl)amino]benzoate: A positional isomer with similar chemical properties.
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical reactivity and potential biological activity. Its combination of the phenoxyacetyl group with the benzoate moiety makes it a valuable compound for various research applications.
Biological Activity
Methyl 4-[(phenoxyacetyl)amino]benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C16H17NO3
- Molecular Weight : 285.31 g/mol
- IUPAC Name : this compound
The compound features a methyl ester group, an amine, and a phenoxyacetyl moiety, which are believed to contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes by mimicking natural substrates. This can interfere with metabolic pathways critical for cellular function.
- Receptor Interaction : It is hypothesized that the phenoxyacetyl group enhances binding affinity to various receptors, modulating their activity and influencing cellular signaling pathways.
- Antimicrobial Properties : Similar compounds have shown potential in inhibiting bacterial growth, suggesting that this compound might exhibit antimicrobial effects.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. The following table summarizes findings from various studies on its effectiveness:
Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 50 |
Escherichia coli | 12 | 50 |
Candida albicans | 10 | 50 |
These results suggest that the compound has moderate antibacterial and antifungal activity, making it a candidate for further exploration in therapeutic applications.
Case Studies
-
Study on Juvenile Hormone Activity :
A study investigated the effects of this compound on the precocious metamorphosis in Bombyx mori (silkworm larvae). The compound was administered at varying concentrations (50 and 200 ppm), resulting in significant induction of metamorphosis compared to control groups. The study concluded that the ester moiety is critical for this biological activity, reinforcing the importance of structural features in mediating effects . -
Enzyme Interaction Studies :
Another research focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The compound demonstrated competitive inhibition against certain enzymes, leading to altered metabolic rates in treated cells . This highlights its potential as a biochemical tool for studying enzyme kinetics and metabolic regulation.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has been explored through various analogs. Modifications to the phenoxy group and ester functionalities have shown varying degrees of biological activity:
Analog | Activity (IC50 µM) | Comments |
---|---|---|
Methyl 4-(phenoxyacetyl)aminobenzoate | 25 | Moderate activity against bacterial strains |
Ethyl 4-(phenoxyacetyl)aminobenzoate | 30 | Slightly reduced potency |
Methyl 4-(chlorophenoxyacetyl)aminobenzoate | 20 | Enhanced antimicrobial properties |
These findings indicate that subtle changes in chemical structure can significantly impact biological activity, underscoring the importance of SAR studies in drug development .
Properties
IUPAC Name |
methyl 4-[(2-phenoxyacetyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-20-16(19)12-7-9-13(10-8-12)17-15(18)11-21-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJTYVMFTAJQEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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